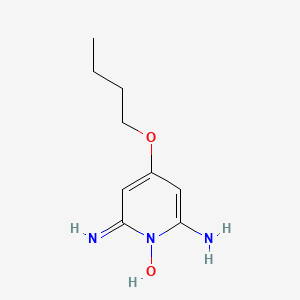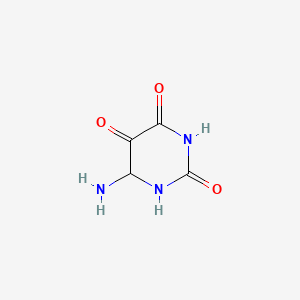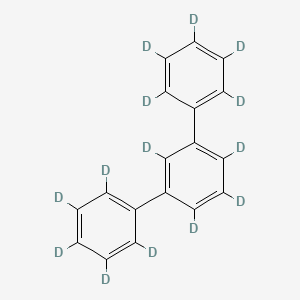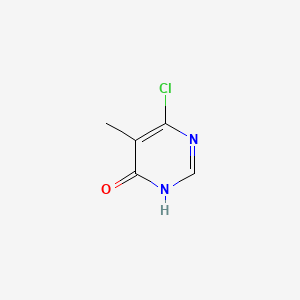![molecular formula C22H24N2O3 B579840 methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate CAS No. 18783-45-4](/img/structure/B579840.png)
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate is an organic compound belonging to the class of macroline alkaloids. These alkaloids are characterized by a tetracyclic macroline skeleton, which arises from the scission of the C-21 to N-4 bond of the akuammilan skeleton. This compound is primarily found in bisindole alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydrovoachalotine involves a series of stereocontrolled reactions. One of the key synthetic routes includes the stereospecific enolate-driven palladium-catalyzed cross-coupling reaction, followed by a Tollens reaction and an acid-assisted intramolecular cyclization to form the C(7)-C(17) quaternary center. This method also involves two stereospecific reductions .
Industrial Production Methods
Industrial production methods for dehydrovoachalotine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
化学反応の分析
Types of Reactions
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of dehydrovoachalotine.
科学的研究の応用
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of macroline alkaloids.
Biology: It is investigated for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
作用機序
The mechanism of action of dehydrovoachalotine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antiproliferation effects by inducing ferroptosis, a form of non-apoptotic cell death. This mechanism is particularly appealing for cancer therapy as it provides a novel approach to target cancer cells .
類似化合物との比較
Similar Compounds
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate is structurally related to several other indole alkaloids, including:
- Vincamajinine
- Vincamajine diol
- Quebrachidine diol
- Vincarinol
Uniqueness
What sets dehydrovoachalotine apart from these similar compounds is its unique tetracyclic macroline skeleton and its specific biological activities, particularly its ability to induce ferroptosis. This makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
18783-45-4 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.445 |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-10-24-16-9-14(12)22(21(25)26-3)11-27-19(20(22)24)17-13-7-5-6-8-15(13)23(2)18(16)17/h4-8,14,16,19-20H,9-11H2,1-3H3/b12-4-/t14-,16?,19+,20-,22+/m0/s1 |
InChIキー |
NYKBMPZVJCLGAM-PRPXRCPYSA-N |
SMILES |
CC=C1CN2C3CC1C4(C2C(C5=C3N(C6=CC=CC=C65)C)OC4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)

![7H-Thiazolo[5,4-e]indazole](/img/structure/B579760.png)
![[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dioxolane]-3-yl] acetate](/img/structure/B579761.png)
![9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579762.png)







![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)
